3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a dimethylpyrrole ring, and a cyanopropenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl derivative, which is then subjected to a series of reactions to introduce the pyrrole ring and the cyanopropenoic acid group.
Starting Material Preparation: The synthesis begins with the bromination of a suitable phenyl precursor to obtain 4-bromophenyl derivative.
Formation of Pyrrole Ring: The bromophenyl derivative undergoes a cyclization reaction with appropriate reagents to form the 2,5-dimethyl-1H-pyrrole ring.
Introduction of Cyanopropenoic Acid Group: The final step involves the addition of the cyanopropenoic acid moiety through a Knoevenagel condensation reaction, using malononitrile and an aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the pyrrole and cyanopropenoic acid moieties.
4-Bromo-2,5-dimethylpyrrole: This compound contains the pyrrole ring but does not have the cyanopropenoic acid group.
2-Cyano-3-(4-bromophenyl)acrylic acid: This compound has a similar cyanopropenoic acid structure but differs in the substitution pattern on the phenyl ring.
Uniqueness
3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid is unique due to its combination of a bromophenyl group, a dimethylpyrrole ring, and a cyanopropenoic acid moiety
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
851169-50-1 |
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Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21) |
InChI Key |
QDQMGHVOSSWKGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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